Anthracyclines are a class of drugs that have been widely used in the treatment of various cancers due to their potent antitumor properties. These compounds, including doxorubicin and daunorubicin, are known for their ability to intercalate into DNA, thereby disrupting essential DNA-dependent processes within cancer cells. Despite their clinical success, the precise mechanisms by which anthracyclines exert their cytotoxic effects are complex and multifaceted, involving interactions with DNA, chromatin structure, and cellular enzymes1234.
The primary mechanism of action of anthracyclines is the interference with DNA topoisomerase II, an enzyme critical for DNA replication and transcription. Anthracyclines stabilize the topoisomerase II-mediated cleavable complex, leading to double-strand DNA breaks and triggering apoptosis in cancer cells1. Additionally, these drugs can induce oxidative stress by generating reactive oxygen species (ROS) through redox cycling of their quinone moiety, contributing to their cytotoxic effects2. The interaction with chromatin structure, leading to chromatin unfolding and aggregation, is another facet of their mechanism, which disrupts DNA metabolic processes and plays a role in apoptosis3. Understanding the structural and conformational changes in nucleic acids upon drug binding is crucial for the development of more effective and safer anticancer drugs4.
Anthracyclines are primarily used as chemotherapeutic agents in the treatment of a wide range of human malignancies. Their ability to inhibit topoisomerase II and induce apoptosis makes them effective in achieving cytostasis in cancer cells. The complex cytotoxic mechanisms of anthracyclines also involve the inhibition of other enzymes such as RNA polymerase and cytochrome c oxidase, contributing to their broad-spectrum anticancer activity2.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6